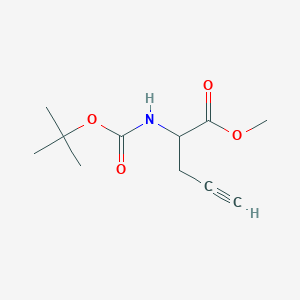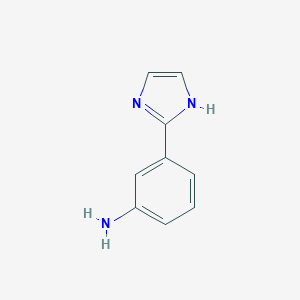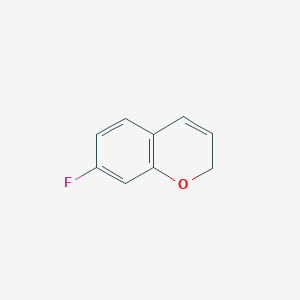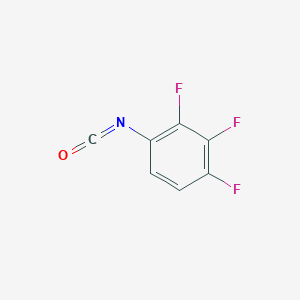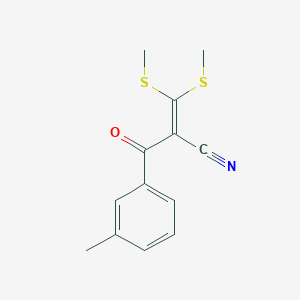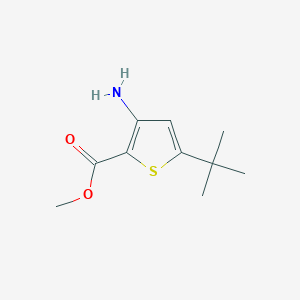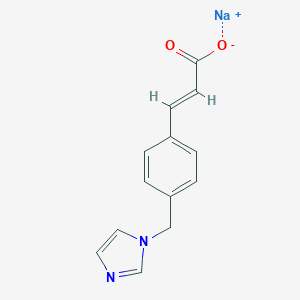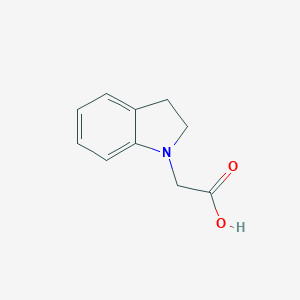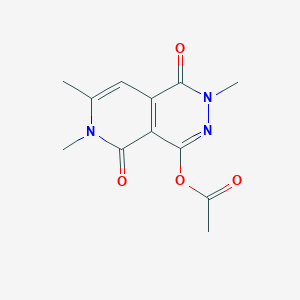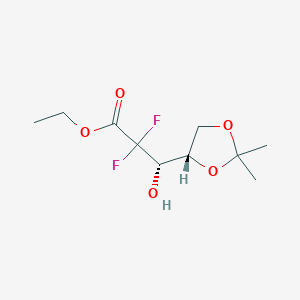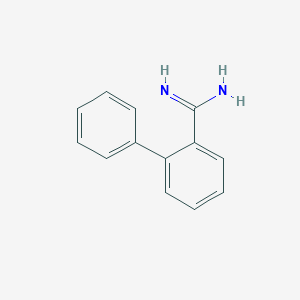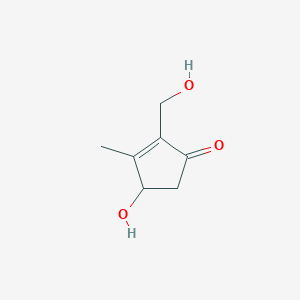
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxymethyl, methyl, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one is reacted with formaldehyde in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine. This reaction typically proceeds under mild conditions and yields the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Chlorides or other substituted derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one involves its interaction with various molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for bio-based chemicals.
2-Hydroxymethyl-2-cyclopenten-1-one:
Uniqueness
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is unique due to the presence of both hydroxymethyl and hydroxy groups on a cyclopentene ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
176045-41-3 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
4-hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-4-5(3-8)7(10)2-6(4)9/h6,8-9H,2-3H2,1H3 |
Clé InChI |
CWNADINXLORNTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1O)CO |
SMILES canonique |
CC1=C(C(=O)CC1O)CO |
Synonymes |
2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl)-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
